molecular formula C10H9ClN2O B1269655 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87591-74-0

2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1269655
CAS No.: 87591-74-0
M. Wt: 208.64 g/mol
InChI Key: NZFZSMAXDGYHRH-UHFFFAOYSA-N
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Description

2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Future Directions

While there isn’t specific information on the future directions of “2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one”, there is ongoing research in the field of pyrimidines and related compounds . This suggests that there could be potential for future developments in the study and application of “this compound”.

Biochemical Analysis

Biochemical Properties

2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase and CXCR3. The compound acts as an inhibitor for acetylcholinesterase, which is crucial in neurotransmission by breaking down acetylcholine . Additionally, it exhibits antagonistic properties towards CXCR3, a receptor involved in immune response and inflammation . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.

Cellular Effects

This compound affects various cellular processes. It influences cell signaling pathways, particularly those involving neurotransmission and immune response. The compound’s inhibition of acetylcholinesterase leads to increased levels of acetylcholine, affecting neuronal communication and potentially improving cognitive functions . Furthermore, its antagonistic action on CXCR3 can modulate immune cell migration and inflammation, impacting cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This inhibition results in prolonged neurotransmitter action. Similarly, the compound’s antagonistic effect on CXCR3 involves binding to the receptor, blocking its activation and subsequent signaling pathways . These molecular interactions underline the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its biochemical activity for extended periods . Degradation can occur under certain conditions, affecting its long-term efficacy. Studies have shown that the compound’s impact on cellular function can persist over time, with prolonged inhibition of acetylcholinesterase and modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and modulates immune responses without significant adverse effects . Higher doses can lead to toxicity, including neurotoxicity and immunosuppression . These findings underscore the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these pathways is crucial for optimizing its use in therapeutic settings.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, impacting its biochemical activity. Studies have shown that the compound can accumulate in specific tissues, influencing its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the pyrido[1,2-a]pyrimidinone core. Subsequent chloromethylation using chloromethyl methyl ether and a Lewis acid catalyst like zinc chloride can introduce the chloromethyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the pyrimidinone core or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products such as 2-(azidomethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one or 2-(thiomethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

    Oxidation: Products such as this compound-3-ol.

    Reduction: Products such as 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-ol.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both chloromethyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(chloromethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-3-2-4-9-12-8(6-11)5-10(14)13(7)9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFZSMAXDGYHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354564
Record name 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87591-74-0
Record name 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-6-methylpyridine (10.00 g, 92.47 mmol), ethyl 4-chloro-acetoacetate (16.24 mL, 120.2 mmol), and polyphosphoric acid (50.00 g) was stirred at 125° C. After 5.5 h, the mixture was removed from the heat. To the cooled mixture was added ice-water (200 mL) and neutralized with 2 N NaOH (400 mL) to pH 6-7. The resulting precipitate was collected by filtration, washed with water (˜400 mL), and dried to give 2-(chloromethyl)-6-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one as a dark brown solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 7.68 (1 H, dd, J=9.0, 7.0 Hz), 7.40 (1 H, dd, J=9.0, 0.8 Hz), 6.93 (1 H, d, J=6.7 Hz), 6.36 (1 H, s), 4.58 (2 H, s), 2.93 (3 H, s); Mass Spectrum (ESI) m/e=208.9 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.24 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
50 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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